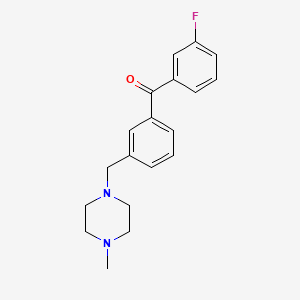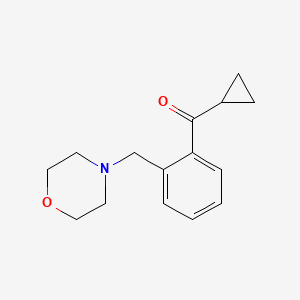
Cyclopropyl 2-(morpholinomethyl)phenyl ketone
説明
Cyclopropyl 2-(morpholinomethyl)phenyl ketone is a compound that features a cyclopropyl group attached to a phenyl ketone structure, which is further modified with a morpholinomethyl group. This structure is of interest due to the unique reactivity of the cyclopropyl group and the potential for further functionalization provided by the ketone and morpholinomethyl moieties.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. For instance, cyclopropenyl ketones, which are closely related to cyclopropyl ketones, can be synthesized and used in Diels-Alder reactions to create cyclopropyl ketones with high reactivity and selectivity . Additionally, 1,1-cyclopropane aminoketones, which share some structural similarities with the target molecule, can be synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . A chemoenzymatic strategy has also been developed for the stereoselective assembly of cyclopropyl ketones, utilizing an engineered variant of sperm whale myoglobin for olefin cyclopropanation . Furthermore, cyclopropyl silyl ketones have been synthesized from geraniol through a series of reactions including cyclopropanation and oxidation .
Molecular Structure Analysis
The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The ketone functional group allows for further chemical transformations, and the presence of a morpholinomethyl group would likely add both steric and electronic effects, influencing the reactivity and selectivity of the molecule in various reactions.
Chemical Reactions Analysis
Cyclopropyl ketones participate in a variety of chemical reactions. They can undergo homoconjugate addition with nucleophiles to yield further functionalized branched ketone products . Cyclopropenyl ketones, which can be converted into cyclopropyl ketones, are highly reactive in Diels-Alder reactions . Cyclopropyl ketones can also be transformed into other valuable compounds, such as 2-benzoyl quinolines, through specific synthetic methodologies . The reactivity of the cyclopropyl group is further demonstrated in stereospecific cyclopropanation reactions, which can be promoted by CrCl2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the substituents attached to it. The strain in the cyclopropane ring can affect the stability and reactivity of the molecule. The presence of a phenyl group and a morpholinomethyl group would contribute to the molecule's polarity, solubility, and potential interactions with biological targets. The ketone functional group is a site for nucleophilic attack and can participate in various chemical transformations, including oxidation and reduction reactions.
科学的研究の応用
Formation of Nickeladihydropyran
Cyclopropyl phenyl ketone undergoes oxidative addition to form a nickeladihydropyran, serving as a key intermediate for nickel-catalyzed cycloaddition to synthesize cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006).
Stereospecific Cyclopropanation
CrCl2-promoted cyclopropanation of alpha,beta-unsaturated amides, including cyclopropyl ketones, leads to stereospecific synthesis of cyclopropanecarboxamides and cyclopropyl ketones (Concellón et al., 2007).
Hydrogen Borrowing Catalysis
Cyclopropyl ketones are crucial for iridium-catalyzed hydrogen borrowing processes, facilitating the formation of α-branched ketones. This approach expands the scope of C-C bond formation and provides pathways for functionalizing branched ketone products (Frost et al., 2015).
Intramolecular Cyclopropane Ring Expansion
Cyclopropyl ketone facilitates a BrØnsted acid-promoted ring-opening/intramolecular cross-cycloaddition process, allowing access to complex pentacyclic isoindolin-1-one derivatives under simple reaction conditions (Li et al., 2019).
Rates of Deprotonation in Cyclopropylcarbinyl Ketones
Research on cyclopropylcarbinyl phenyl ketones involves comparing the rates of base-catalyzed isotope exchange of α-hydrogen atoms, providing insights into the stabilizing effects of cyclopropyl groups on adjacent carbanionic centers (Perkins et al., 1979).
Safety And Hazards
将来の方向性
Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .
特性
IUPAC Name |
cyclopropyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKVHSNWQRIMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643566 | |
| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(morpholinomethyl)phenyl ketone | |
CAS RN |
898751-29-6 | |
| Record name | Cyclopropyl[2-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



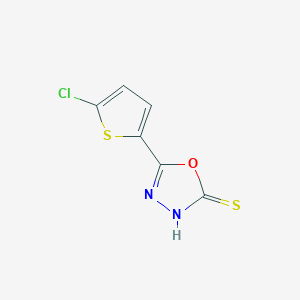
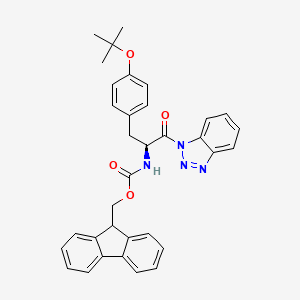
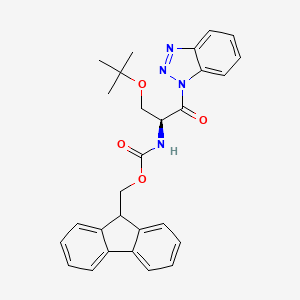
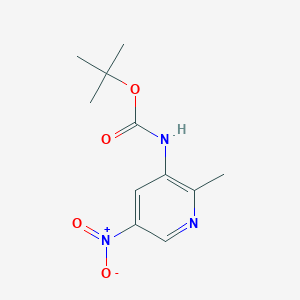

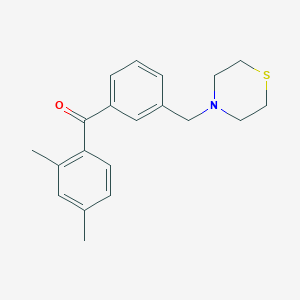
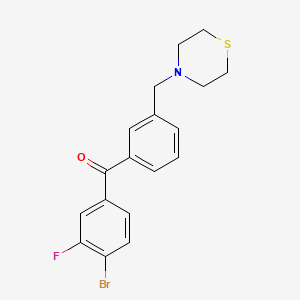
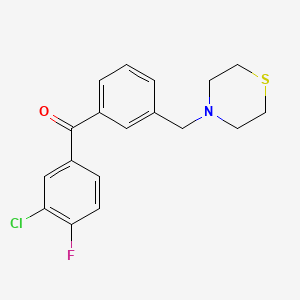
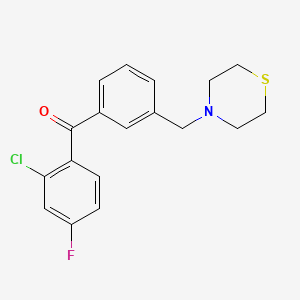
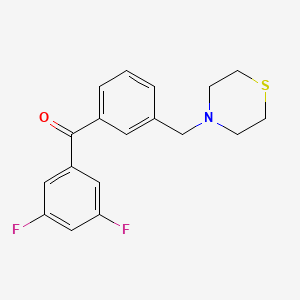
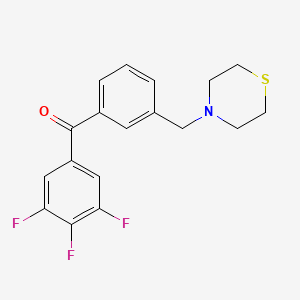
![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)
![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)
